![molecular formula C14H11FO4 B6380105 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% CAS No. 1261922-48-8](/img/structure/B6380105.png)
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% (5-FCP-2-MP) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of phenol, which is a type of aromatic hydrocarbon. 5-FCP-2-MP has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate for enzymatic reactions. In addition, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate for enzymatic reactions. In addition, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an electron donor in organic reactions. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase. In addition, it has been suggested that the compound may have anti-inflammatory, anti-allergic, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is a stable compound and is not toxic. However, the compound does have some limitations. It is not very soluble in water and may not be suitable for certain types of experiments.
Future Directions
There are several potential future directions for research involving 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%. These include further investigation into the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In addition, further research could be conducted to explore potential therapeutic applications of the compound. Other potential areas of research include the development of more efficient synthesis methods and the investigation of the effects of the compound on other biological systems.
Synthesis Methods
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% can be synthesized by a two-step procedure. First, 4-carboxy-3-fluorophenol is reacted with 2-methoxybenzyl chloride in the presence of a base, such as pyridine, to form 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%. This reaction is followed by the purification of the product using column chromatography. The yield of this synthesis is approximately 95%.
properties
IUPAC Name |
2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-5-3-9(7-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXHFGUACHDSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685662 |
Source
|
Record name | 3-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-48-8 |
Source
|
Record name | 3-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.